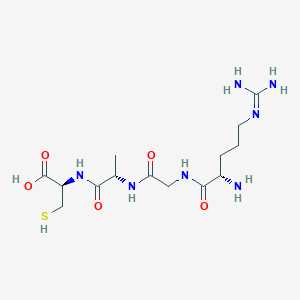
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a 3-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives.
Attachment of the 3-Chlorobenzyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chlorobenzyl group is introduced.
Formation of the Isoquinoline Moiety: This can be synthesized via a Buchwald–Hartwig arylamination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in studies to understand the role of specific enzymes and receptors in biological processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways that the kinase regulates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Uniqueness
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
675132-99-7 |
|---|---|
Molekularformel |
C20H20ClN3 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20ClN3/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14H2 |
InChI-Schlüssel |
UHJHCLYQRUAKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


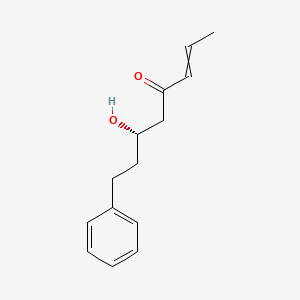
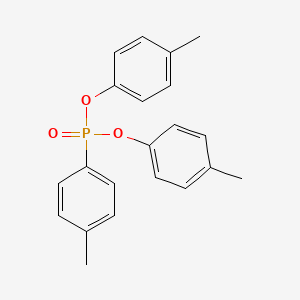
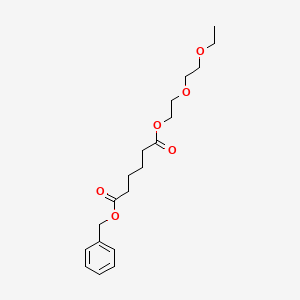
![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)
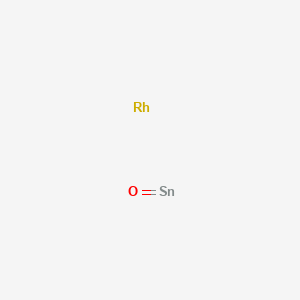
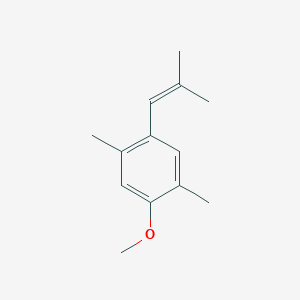
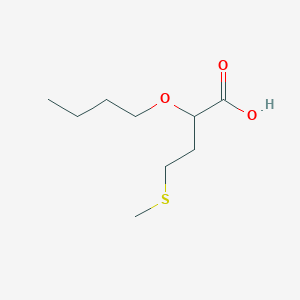
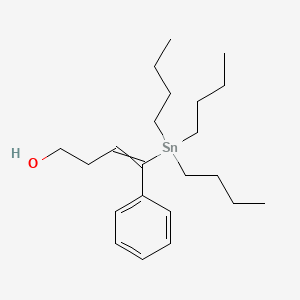
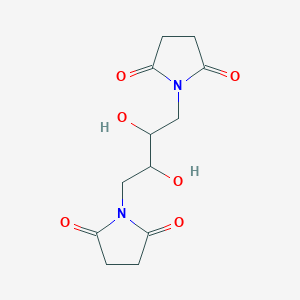
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)

